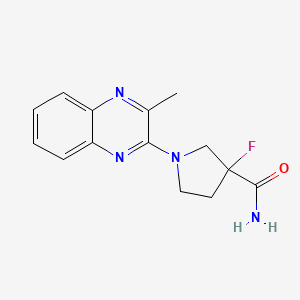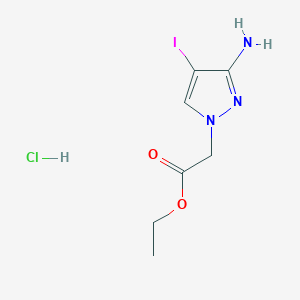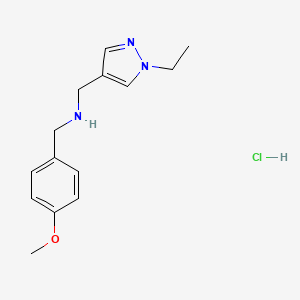![molecular formula C12H14ClN3O2 B15113787 2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B15113787.png)
2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid moiety linked to a 1-methylpyrazol-3-yl group via an aminomethyl bridge, with the hydrochloride salt form enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the pyrazole moiety. The key steps include:
Formation of the benzoic acid derivative: This can be achieved through various methods, such as the nitration of toluene followed by reduction and carboxylation.
Synthesis of the pyrazole moiety: This involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Coupling reaction: The benzoic acid derivative is then coupled with the pyrazole moiety using an aminomethylation reaction, typically employing formaldehyde and an amine catalyst.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The exact mechanism of action of 2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another benzoic acid derivative with a different substituent.
Imidazole-containing compounds: Share a similar heterocyclic structure and exhibit a range of biological activities.
Uniqueness
2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid stands out due to its unique combination of a benzoic acid moiety and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts further enhances its utility in various applications.
特性
分子式 |
C12H14ClN3O2 |
|---|---|
分子量 |
267.71 g/mol |
IUPAC名 |
2-[[(1-methylpyrazol-3-yl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12(16)17;/h2-7H,8H2,1H3,(H,13,14)(H,16,17);1H |
InChIキー |
NGLIGSKEUXZNOU-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)NCC2=CC=CC=C2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one](/img/structure/B15113709.png)

![6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15113717.png)
![1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-3-amine](/img/structure/B15113725.png)
![2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B15113727.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B15113730.png)

![N,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15113735.png)
![1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15113741.png)

![2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15113752.png)

![4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine](/img/structure/B15113773.png)
![1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B15113778.png)
